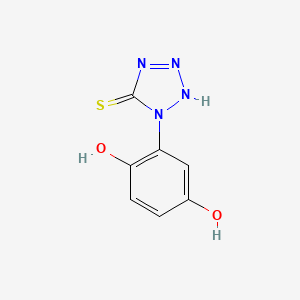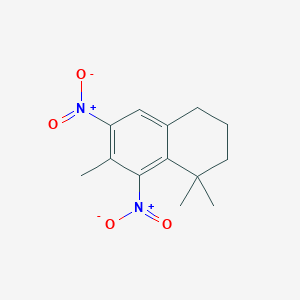
Cyclooctyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctyl 2-methylpropanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant fragrances and are commonly found in essential oils and pheromones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooctyl 2-methylpropanoate can be synthesized through esterification, a reaction between an alcohol and a carboxylic acid. In this case, cyclooctanol reacts with 2-methylpropanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for easier separation of the product from the catalyst and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctyl 2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, yielding cyclooctanol and 2-methylpropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Cyclooctanol and 2-methylpropanoic acid.
Reduction: Cyclooctanol.
Transesterification: A new ester and alcohol.
Wissenschaftliche Forschungsanwendungen
Cyclooctyl 2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems as a fragrance or pheromone component.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the synthesis of specialty chemicals and fragrances.
Wirkmechanismus
The mechanism of action of cyclooctyl 2-methylpropanoate primarily involves its hydrolysis to release cyclooctanol and 2-methylpropanoic acid. The ester bond is susceptible to cleavage by esterases, enzymes that catalyze the hydrolysis of esters. This process can occur in biological systems, leading to the release of the active components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopentyl 2-methylpropanoate
- Cyclohexyl 2-methylpropanoate
- Cycloheptyl 2-methylpropanoate
Uniqueness
Cyclooctyl 2-methylpropanoate is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with biological systems.
Eigenschaften
| 91165-04-7 | |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
cyclooctyl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O2/c1-10(2)12(13)14-11-8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
NFJWHSVZRBSBDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1CCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/no-structure.png)

![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)

![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)

![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)

